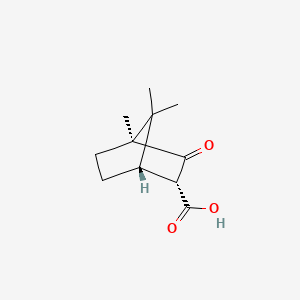
(+-)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone is a synthetic organic compound. It features a pyrrolidinone core substituted with a chlorobenzoyl group and a pentyloxy chain. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step often involves the reaction of the pyrrolidinone core with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Pentyloxy Chain: This can be done through nucleophilic substitution reactions where the pyrrolidinone core is reacted with a pentyloxy halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pentyloxy chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group of the chlorobenzoyl moiety, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Could be used in the development of new materials or as a reagent in industrial processes.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study.
相似化合物的比较
Similar Compounds
1-(4-Chlorobenzoyl)-2-pyrrolidinone: Lacks the pentyloxy chain.
1-(4-Methylbenzoyl)-5-(pentyloxy)-2-pyrrolidinone: Has a methyl group instead of a chlorine atom.
1-(4-Chlorobenzoyl)-5-(methoxy)-2-pyrrolidinone: Has a methoxy group instead of a pentyloxy chain.
Uniqueness
(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone is unique due to the combination of its chlorobenzoyl and pentyloxy substituents, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
136410-18-9 |
|---|---|
分子式 |
C16H20ClNO3 |
分子量 |
309.79 g/mol |
IUPAC 名称 |
1-(4-chlorobenzoyl)-5-pentoxypyrrolidin-2-one |
InChI |
InChI=1S/C16H20ClNO3/c1-2-3-4-11-21-15-10-9-14(19)18(15)16(20)12-5-7-13(17)8-6-12/h5-8,15H,2-4,9-11H2,1H3 |
InChI 键 |
NJWDIISBVSAXEV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


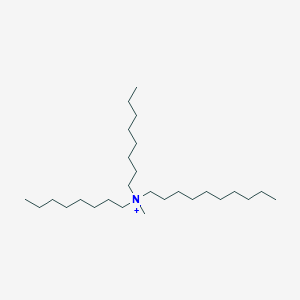
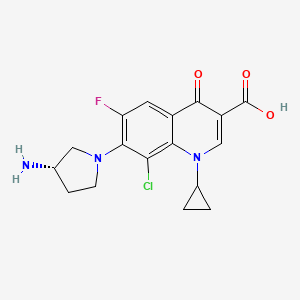
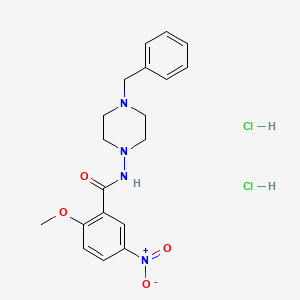

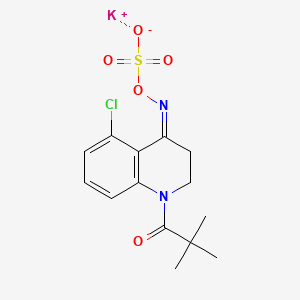
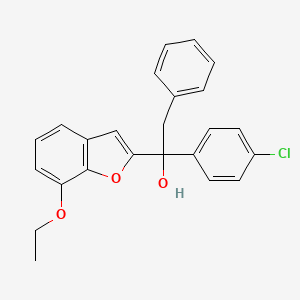
![3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]](/img/structure/B12724485.png)




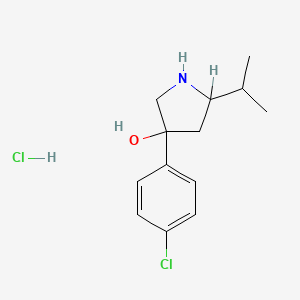
![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)
